molecular formula C17H21N3O2 B2537426 N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide CAS No. 862809-28-7

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide

Cat. No. B2537426
CAS RN: 862809-28-7
M. Wt: 299.374
InChI Key: ARWYOZMWVVOIIG-UHFFFAOYSA-N
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Description

The compound “N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide” is a complex organic molecule. It contains a tetrahydronaphthalen-2-yl group, which is a polycyclic aromatic hydrocarbon with two fused rings . It also contains a 1,3,4-oxadiazol-2-yl group, which is a type of heterocyclic compound containing an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydronaphthalen-2-yl group would contribute to the aromaticity of the molecule, while the 1,3,4-oxadiazol-2-yl group would introduce heteroatoms (nitrogen and oxygen) into the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the tetrahydronaphthalen-2-yl group is likely to make the compound hydrophobic .

Scientific Research Applications

  • Medicinal Chemistry and Drug Development Suzuki-Miyaura Coupling Reaction: N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide serves as a versatile building block in organic synthesis. It plays a crucial role in the construction of complex molecules through coupling reactions. Notably, it is employed in the Suzuki-Miyaura coupling reaction, a powerful method for carbon-carbon bond formation.
  • Boronic Acid Derivatives

    • (5,6,7,8-Tetrahydronaphthalen-1-yl)boronic Acid : This compound is closely related to our target molecule. It finds applications as a boronic acid derivative in organic synthesis. Researchers use it as a reagent for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are essential for creating complex organic molecules with specific functionalities .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information, it’s hard to predict the mechanism of action of this compound .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further investigated as a potential therapeutic agent .

properties

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-3-8-15(21)18-17-20-19-16(22-17)14-10-9-12-6-4-5-7-13(12)11-14/h9-11H,2-8H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWYOZMWVVOIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide

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